5-methoxy-2-(6'-methoxy-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl)phenyl thiophene-2-sulfonate
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Overview
Description
5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl thiophene-2-sulfonate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl thiophene-2-sulfonate involves multiple steps, starting with the preparation of the core structure. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the methoxy groups: Methoxylation reactions are typically carried out using methanol and a strong acid catalyst.
Attachment of the thiophene-2-sulfonate group: This step involves a sulfonation reaction using thiophene-2-sulfonic acid and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl thiophene-2-sulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl thiophene-2-sulfonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl thiophene-2-sulfonate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar methoxy group.
Myristicin: Contains a methoxy group and a similar aromatic structure.
Indole derivatives: Share some structural similarities and biological activities.
Uniqueness
5-methoxy-2-(6’-methoxy-1’,3’,4’,9a’-tetrahydrospiro[cyclohexane-1,9’-xanthen]-4a’(2’H)-yl)phenyl thiophene-2-sulfonate is unique due to its spirocyclic structure and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H34O6S2 |
---|---|
Molecular Weight |
554.7 g/mol |
IUPAC Name |
[5-methoxy-2-(6-methoxyspiro[2,3,4,9a-tetrahydro-1H-xanthene-9,1'-cyclohexane]-4a-yl)phenyl] thiophene-2-sulfonate |
InChI |
InChI=1S/C30H34O6S2/c1-33-21-11-13-23-25(19-21)35-30(17-7-4-9-27(30)29(23)15-5-3-6-16-29)24-14-12-22(34-2)20-26(24)36-38(31,32)28-10-8-18-37-28/h8,10-14,18-20,27H,3-7,9,15-17H2,1-2H3 |
InChI Key |
YDHFZUWZDARWKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C3(CCCCC3)C4CCCCC4(O2)C5=C(C=C(C=C5)OC)OS(=O)(=O)C6=CC=CS6 |
Origin of Product |
United States |
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